

# Gramicidin B Perforated Patch Clamp: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the **gramicidin B** perforated patch clamp technique, a powerful electrophysiological method for studying ion channels and cellular signaling while preserving the native intracellular environment.

### Introduction

The perforated patch clamp technique is a variation of the whole-cell patch clamp method that allows for electrical access to the cell's interior without disrupting the cytoplasm.[1][2] This is achieved by including a pore-forming agent, such as the antibiotic gramicidin, in the pipette solution.[1][3] Gramicidin forms small pores in the cell membrane under the patch pipette, allowing for the passage of monovalent ions but preventing the dialysis of larger molecules like second messengers and proteins from the cell.[1][3][4]

**Gramicidin B**, a component of the gramicidin D complex, is particularly advantageous for studying chloride channels, as the pores it forms are impermeable to anions.[4][5] This ensures that the intracellular chloride concentration remains unaltered during recordings, which is crucial for investigating GABAergic and glycinergic neurotransmission.[4][5]

# **Principle of Gramicidin B Perforation**

**Gramicidin B** is a linear pentadecapeptide antibiotic.[6] Within the lipid bilayer of the cell membrane, gramicidin monomers from the pipette solution insert and dimerize to form a



transmembrane channel or pore. This pore has a diameter that is permeable to monovalent cations (e.g., Na+, K+) but excludes anions (e.g., Cl-) and larger molecules.[4][5] This selective permeability provides electrical access to the cell while maintaining the integrity of the intracellular milieu, including endogenous levels of divalent cations like Ca2+ and signaling molecules such as cAMP.[1]

**Advantages and Disadvantages** 

Advantages	Disadvantages
Preserves intracellular signaling cascades by preventing washout of second messengers.[1] [3]	Perforation process is slow, typically taking 15- 20 minutes or longer.[5][7]
Maintains the native intracellular Cl- concentration, crucial for studying inhibitory neurotransmission.[4][5]	Higher series resistance compared to conventional whole-cell, which can affect the quality of voltage-clamp recordings.
Allows for long, stable recordings, often exceeding 60 minutes.[4]	The stability of the gigaseal is critical and can be more challenging to achieve.[5]
Minimizes current rundown that can occur with conventional whole-cell dialysis.[7]	Potential for spontaneous rupture of the membrane patch, converting to whole-cell configuration.[5]

# **Experimental Protocols**Preparation of Gramicidin B Stock Solution

A high-concentration stock solution of **gramicidin B** is prepared in a non-aqueous solvent and then diluted to the final working concentration in the intracellular solution immediately before use.

Parameter	Value	Notes
Stock Solution Concentration	50 mg/mL	[7]
Solvent	Dimethyl sulfoxide (DMSO)	[7]
Storage	4°C for up to 1 week	[7]



#### Protocol:

- Weigh out the desired amount of gramicidin B powder.
- Dissolve the powder in high-quality DMSO to achieve a final concentration of 50 mg/mL.[7]
- Vortex thoroughly to ensure complete dissolution.
- Store the stock solution in small aliquots at 4°C for up to one week.[7]

## **Preparation of Intracellular (Pipette) Solution**

The final working concentration of **gramicidin B** in the intracellular solution typically ranges from 10 to 50  $\mu$ g/mL.

Parameter	Value
Final Gramicidin B Concentration	10 - 50 μg/mL
Pipette Resistance	3 - 6 ΜΩ

#### Protocol:

- Prepare the desired intracellular solution and filter it through a 0.22 μm syringe filter.
- Immediately before starting the experiment, dilute the **gramicidin B** stock solution into the filtered intracellular solution to the desired final concentration (e.g., for a 50  $\mu$ g/mL final concentration, add 1  $\mu$ L of the 50 mg/mL stock solution to 1 mL of intracellular solution).[7]
- Vortex the solution vigorously to ensure proper mixing. It is crucial that the gramicidin is welldispersed.

## **Pipette Filling and Gigaseal Formation**

To prevent gramicidin from interfering with seal formation, a two-step filling process is recommended.

### Protocol:



- Front-fill the pipette tip: Dip the very tip of the patch pipette into gramicidin-free intracellular solution for a few seconds. This creates a small drug-free zone at the tip that facilitates gigaseal formation.[5]
- Back-fill the pipette: Carefully back-fill the rest of the pipette with the gramicidin-containing intracellular solution.[5]
- Approach the cell and form a high-resistance ( $G\Omega$ ) seal as you would for conventional patch clamping.[5] Aim for a rapid seal formation to minimize the diffusion of gramicidin to the tip.[7]

## **Perforation and Recording**

The time required for perforation depends on the cell type and gramicidin concentration.

Parameter	Value
Perforation Time	15 - 20 minutes
Monitoring Parameter	Series Resistance (Access Resistance)

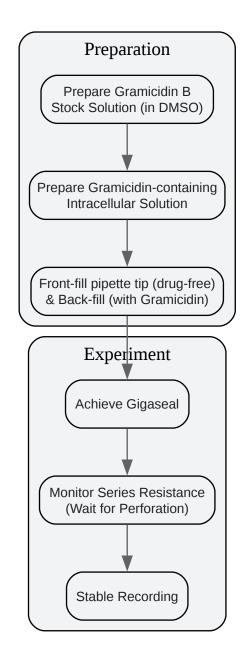
#### Protocol:

- After achieving a stable gigaseal, monitor the series resistance.
- Perforation is indicated by a gradual decrease in the series resistance over time as gramicidin pores incorporate into the membrane patch.
- Begin the experiment once the series resistance has stabilized at a sufficiently low level for your recording purposes. This typically takes 15-20 minutes.[7]
- Throughout the recording, it is important to monitor the series resistance to ensure the stability of the perforated patch and to detect any spontaneous rupture to the whole-cell configuration.[5]

# **Visualizations**

## **Gramicidin B Perforated Patch Clamp Workflow**



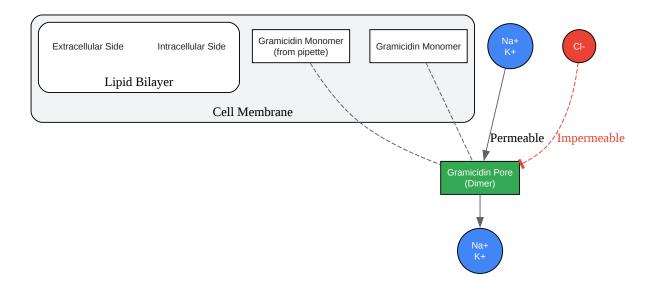


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Caption: Experimental workflow for the **gramicidin B** perforated patch clamp technique.

## **Mechanism of Gramicidin B Pore Formation**





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Caption: **Gramicidin B** monomers form a transmembrane pore permeable to monovalent cations.

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